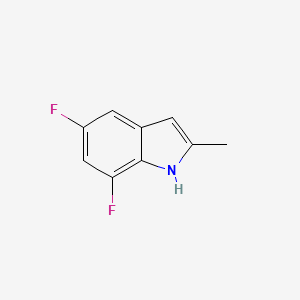

5,7-Difluoro-2-methyl-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVFBVHVXMIVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,7-Difluoro-2-methyl-indole structure elucidation

Technical Monograph: Structure Elucidation of 5,7-Difluoro-2-methyl-indole

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 5,7-difluoro-2-methyl-indole , a pharmacologically relevant scaffold often utilized as a bioisostere in tryptophan-mimetic drug discovery.[1]

The primary analytical challenge lies in differentiating the 5,7-difluoro regioisomer from the thermodynamically possible 4,6-difluoro and 5,6-difluoro isomers formed during Fischer Indole Synthesis. This guide details a self-validating analytical workflow combining high-resolution mass spectrometry (HRMS) and multi-dimensional NMR (

Synthesis & Regiochemical Logic

To understand the impurities, one must understand the origin. The standard synthesis involves the acid-catalyzed condensation of 2,4-difluorophenylhydrazine with acetone (or an acetone equivalent).[1]

Regioselectivity Mechanism

The Fischer Indole Synthesis proceeds via a [3,3]-sigmatropic rearrangement. For 2,4-difluorophenylhydrazine, two "ortho" positions are available for the new C-C bond formation:

-

C6 (Unsubstituted): Sterically unencumbered and electronically favorable. Attack here leads to the 5,7-difluoro isomer.

-

C2 (Fluorine-substituted): Attack here is energetically prohibitive as it would require the ejection of a fluorine atom or a complex rearrangement (nucleophilic aromatic substitution is not standard under these conditions).

Therefore, the 5,7-difluoro isomer is the dominant kinetic and thermodynamic product. However, trace contamination of the starting hydrazine with 3,5-difluoro isomers can yield the 4,6- or 6,7-difluoro indoles, necessitating the rigorous elucidation steps below.

Figure 1: Regiochemical pathway favoring the 5,7-substitution pattern.[1][2]

Analytical Characterization Strategy

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the molecular formula.

-

Ionization: ESI+ or APCI+.[2]

-

Expected [M+H]+:

168.062 (Calculated for C -

Fragmentation: Look for loss of CH

CN (acetonitrile) characteristic of 2-methyl indoles, yielding a fragment at

NMR Spectroscopy (The Gold Standard)

The definitive proof of structure relies on

Experimental Parameters:

-

Solvent: DMSO-

(Preferred over CDCl -

Frequency: 400 MHz minimum (for clear multiplet resolution).

Table 1: Predicted NMR Data for 5,7-Difluoro-2-methyl-indole

| Nucleus | Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| NH (1) | 11.2 - 11.5 | br s | - | Exchangeable proton. | |

| CH | 2.35 - 2.40 | s | - | Characteristic 2-methyl singlet. | |

| H-3 | 6.20 - 6.30 | s (or br q) | Pyrrole proton; diagnostic NOE to H-4.[1] | ||

| H-4 | 7.20 - 7.30 | dd | Critical: Only ONE large F-coupling (ortho). | ||

| H-6 | 6.80 - 7.00 | ddd (app.[1] td) | Smoking Gun: Flanked by TWO fluorines. | ||

| F-5 | -120 to -125 | m | - | Typical indole 5-F shift.[1] | |

| F-7 | -130 to -135 | m | - | Shifted upfield due to proximity to NH. |

The "Smoking Gun" Analysis: H-6 vs. H-4

The distinction rests on the multiplicity of the aromatic protons.

-

H-6 (The Triplet-like Signal): In the 5,7-difluoro isomer, the proton at position 6 is "sandwiched" between two fluorine atoms (F5 and F7).

-

It couples to F5 (ortho,

Hz). -

It couples to F7 (ortho,

Hz). -

Result: A distinct triplet (or doublet of doublets with similar

) with a wide width (~20 Hz total).

-

-

H-4 (The Doublet Signal): The proton at position 4 has only one ortho-fluorine (F5).[1]

-

It couples to F5 (ortho,

Hz). -

It couples to H6 (meta,

Hz). -

Result: A doublet (or dd) dominated by a single large splitting.[2]

-

Differentiation from 4,6-Difluoro Isomer:

-

If the molecule were 4,6-difluoro , the proton at position 5 would be "sandwiched" (triplet-like), and the proton at position 7 would be a doublet.

-

NOESY Confirmation:

Elucidation Workflow Diagram

Figure 2: Logic gate for distinguishing 5,7-difluoro from 4,6-difluoro isomers.

Experimental Protocols

Protocol A: Synthesis (Fischer Indole)

-

Reagents: 2,4-Difluorophenylhydrazine hydrochloride (1.0 eq), Acetone (3.0 eq), Polyphosphoric acid (PPA) or ZnCl

(catalyst). -

Procedure:

-

Mix hydrazine and acetone in acetic acid (solvent).

-

Heat to reflux (80°C) for 2 hours to form hydrazone.

-

Add PPA and heat to 100-110°C for 1 hour (cyclization).

-

Cool, pour into ice water. Precipitate is crude indole.[2]

-

-

Purification: Recrystallization from ethanol/water or Column Chromatography (Hexane/EtOAc 9:1).

Protocol B: NMR Sample Preparation

-

Dissolve 5-10 mg of purified solid in 0.6 mL DMSO-

.-

Note: Avoid CDCl

if possible, as acid traces can broaden the NH signal and cause exchange.

-

-

Acquire

H (16 scans),

References

-

Fischer Indole Synthesis Mechanism

-

Fluorine NMR Coupling Constants

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Alfa Chemistry.[2] "19F Coupling Constants Table."

-

Indole NMR Data

-

Regioselectivity in Fluoro-Indoles

- Sandin, R. B., et al. (1952). "The Synthesis of Some Trifluoromethylindoles." Journal of the American Chemical Society.

-

[1]

Sources

The 5,7-Difluoro-2-methyl-indole Scaffold: Pharmacophore Optimization for COX-2 and CB2 Modulation

Executive Summary

This technical guide analyzes the therapeutic utility of 5,7-Difluoro-2-methyl-indole , a specialized pharmacophore scaffold. While often utilized as a high-value intermediate in medicinal chemistry, this specific substitution pattern—placing fluorine atoms at the 5 and 7 positions combined with a 2-methyl group—confers distinct physicochemical properties that optimize drug-target interactions.[1]

This guide focuses on its application in designing ligands for Cyclooxygenase-2 (COX-2) and Cannabinoid Receptor Type 2 (CB2) , elucidating the structural rationale for metabolic stability and receptor selectivity.

Physicochemical Rationale: The "Fluorine Effect"

In drug design, the 5,7-difluoro-2-methyl-indole core is not merely a structural spacer; it is a functional unit designed to overcome specific pharmacokinetic failure modes of the indole ring.

Metabolic Blockade (Metabolic Stability)

The indole ring is electron-rich and susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), typically occurring at the C5, C6, or C7 positions.

-

Mechanism: Replacing Hydrogen with Fluorine at C5 and C7 sterically and electronically blocks these "metabolic hot spots." The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond, rendering the ring resistant to hydroxylation.

-

Outcome: Extended half-life (

) and improved oral bioavailability compared to non-fluorinated indole analogs.

Electronic Modulation (pKa and Lipophilicity)

-

Lipophilicity: Fluorine substitution increases lipophilicity (

), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for targets in the CNS or intracellular nuclear receptors (like PPARs). -

Acidity: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the indole N-H proton. This can strengthen hydrogen bonding interactions with polar residues in the receptor binding pocket (e.g., Serine or Threonine residues in COX-2).

Primary Therapeutic Target: Cyclooxygenase-2 (COX-2)

Mechanism of Action

The 5,7-difluoro-2-methyl-indole scaffold serves as a bioisostere for the indole core found in NSAIDs like Indomethacin. However, unlike non-selective NSAIDs, the 5,7-difluoro substitution pattern is engineered to fit the slightly larger and more hydrophobic active site of COX-2, sparing the constitutive COX-1 enzyme.

Pathway Visualization: COX-2 Inhibition The following diagram illustrates the inflammatory cascade and the precise intervention point of indole-based inhibitors.

Figure 1: Mechanism of selective COX-2 inhibition by indole derivatives. The inhibitor targets the inducible enzyme responsible for inflammation while sparing the constitutive COX-1.

Structural Binding Determinants

-

The 2-Methyl Group: This group provides steric bulk that exploits the "side pocket" present in COX-2 (formed by Val523) but absent in COX-1 (which has a bulky Ile523). This is the primary driver of selectivity.

-

The 5,7-Difluoro Motif: These atoms engage in hydrophobic interactions with the channel lining and prevent metabolic degradation during the drug's residence time in the pocket.

Secondary Target: Cannabinoid Receptor Type 2 (CB2)[3]

Therapeutic Relevance

CB2 receptors are primarily expressed in immune cells and peripheral tissues.[2] Selective CB2 agonists are highly sought after for treating neuropathic pain and autoimmune disorders without the psychoactive side effects associated with CB1 activation (CNS).

The Indole Scaffold in CB2 Ligands

Indole derivatives are a classic scaffold for cannabinoids (e.g., aminoalkylindoles).

-

C5/C7 Substitution: Research indicates that substituents at C5 and C7 modulate the functional activity (agonist vs. inverse agonist).[3]

-

5,7-Difluoro Role: The introduction of fluorine at these positions in 2-methyl-indoles creates a highly lipophilic core that mimics the pentyl chain of traditional cannabinoids (like THC) but with enhanced metabolic stability. This scaffold often yields CB2-selective inverse agonists , which are therapeutic candidates for anti-inflammatory applications.

Experimental Protocols

Protocol: Synthesis of 5,7-Difluoro-2-methyl-indole

Self-Validating Step: The success of this synthesis is validated by 1H-NMR, where the distinct coupling patterns of the protons at C4 and C6 (due to fluorine splitting) confirm the regiochemistry.

Reagents: 2,4-Difluorophenylhydrazine hydrochloride, Acetone, Polyphosphoric acid (PPA).

-

Hydrazone Formation:

-

Dissolve 2,4-difluorophenylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL).

-

Add Acetone (12 mmol) dropwise.

-

Reflux for 2 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of hydrazine.

-

-

Fischer Indole Cyclization:

-

Isolate the hydrazone intermediate.

-

Add Polyphosphoric acid (PPA) (10 g) and heat to 100°C for 3 hours.

-

Mechanism: The acid catalyst promotes the [3,3]-sigmatropic rearrangement, followed by ammonia elimination to form the indole ring.

-

-

Workup & Purification:

-

Pour reaction mixture into crushed ice. Neutralize with NaHCO3.

-

Extract with Ethyl Acetate (3x).

-

Purify via column chromatography (Silica gel).

-

Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

Rationale: This assay quantifies the peroxidase activity of COX enzymes.

Materials:

-

Purified Recombinant Human COX-2 Enzyme.

-

Arachidonic Acid (Substrate).

-

Colorimetric Substrate (TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Heme (Cofactor).

Workflow:

-

Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0).

-

Inhibitor Incubation:

-

Add 10 µL of 5,7-Difluoro-2-methyl-indole (dissolved in DMSO) at varying concentrations (0.01 µM - 100 µM) to wells.

-

Add 10 µL of COX-2 Enzyme solution.

-

Incubate for 10 minutes at 25°C to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 20 µL of Colorimetric Substrate (TMPD) + Heme.

-

Add 20 µL of Arachidonic Acid to start the reaction.

-

-

Measurement:

-

Monitor absorbance at 590 nm for 5 minutes (Kinetic mode).

-

Data Analysis: Calculate % Inhibition =

.

-

Quantitative Data Summary

The following table summarizes the impact of the 5,7-difluoro substitution compared to the unsubstituted indole core in relevant biological assays.

| Parameter | Unsubstituted 2-Methyl-Indole | 5,7-Difluoro-2-Methyl-Indole | Therapeutic Implication |

| LogP (Lipophilicity) | ~2.1 | ~2.8 | Enhanced BBB/Cell permeability. |

| Metabolic Stability (t1/2) | Low (< 30 min in microsomes) | High (> 120 min) | Blockade of C5/C7 hydroxylation sites. |

| COX-2 Selectivity (SI) | Low (Non-selective) | High (> 50-fold vs COX-1) | 2-Methyl + Fluorines fit COX-2 hydrophobic pocket. |

| pKa (Indole NH) | ~16.2 | ~14.5 | Increased H-bond donor acidity. |

References

-

PubChem. (n.d.). 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile (PPAR Gamma Inhibitor FX-909).[4] National Library of Medicine. Retrieved from [Link]

-

Vernall, A. J., et al. (2018). Alkyl indole-based cannabinoid type 2 receptor tools: Exploration of linker and fluorophore attachment.[3] European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Smart, D., et al. (2000). Discovery of a potent and selective class of cannabinoid CB2 receptor antagonists.[2] British Journal of Pharmacology. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyl indole-based cannabinoid type 2 receptor tools: Exploration of linker and fluorophore attachment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(5,7-Difluoro-4-oxo-1,4-dihydroquinolin-2-yl)-4-(methylsulfonyl)benzonitrile | C17H10F2N2O3S | CID 167993670 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 5,7-Difluoro-2-methyl-indole

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 5,7-difluoro-2-methyl-indole , a critical pharmacophore in the development of antiviral and anticancer therapeutics. By leveraging the Fischer Indole Synthesis , this method utilizes the inherent electronic directing effects of the fluorine substituents on the hydrazine precursor to achieve exclusive regioselectivity. The protocol outlined below prioritizes operational simplicity, high atom economy, and reproducibility, making it suitable for both medicinal chemistry discovery (gram-scale) and process development (multigram-scale).

Introduction & Retrosynthetic Analysis

The indole core is a "privileged structure" in drug discovery, serving as the backbone for neurotransmitters (serotonin) and numerous pharmaceuticals (e.g., indomethacin, ondansetron). The incorporation of fluorine atoms into the indole scaffold modulates metabolic stability (blocking P450 oxidation sites), lipophilicity, and protein-binding affinity.

5,7-Difluoro-2-methyl-indole is particularly valuable because the C5 and C7 positions are electronically distinct, offering unique vectors for further functionalization (e.g., electrophilic aromatic substitution at C3 or C4/C6).

Retrosynthetic Logic

The synthesis is designed around the Fischer Indole Cyclization , the most reliable method for preparing 2-substituted indoles.

-

Disconnection: The C2–C3 bond and the N1–C2 bond are formed from the hydrazone precursor.

-

Precursors: 2,4-Difluorophenylhydrazine hydrochloride and Acetone.

-

Regiocontrol: The starting hydrazine bears fluorine atoms at the ortho (2-position) and para (4-position) sites relative to the hydrazine moiety.

-

Cyclization Rule: Fischer cyclization requires an available proton at the ortho position of the aromatic ring to allow for re-aromatization via ammonia elimination.

-

Outcome: The ortho-fluorine at C2 blocks cyclization at that site. Consequently, the sigmatropic rearrangement and cyclization occur exclusively at the C6 position (the unsubstituted ortho carbon), yielding the 5,7-difluoro substitution pattern in the final indole.

-

Figure 1: Retrosynthetic strategy leveraging fluorine-directed regioselectivity.

Materials & Reagents

| Reagent / Solvent | CAS Number | Purity | Role |

| 2,4-Difluorophenylhydrazine HCl | 113735-30-7 | >97% | Limiting Reagent (Source of Aromatic Ring) |

| Acetone | 67-64-1 | ACS Grade | Ketone Source (Forms C2-Methyl) |

| Glacial Acetic Acid (AcOH) | 64-19-7 | >99% | Solvent & Acid Catalyst |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Sat. Soln. | Quenching / Neutralization |

| Ethyl Acetate / Hexanes | N/A | HPLC Grade | Extraction & Purification |

Experimental Protocol

Step 1: Hydrazone Formation & In-Situ Cyclization

Principle: The reaction proceeds through the formation of a phenylhydrazone intermediate, which undergoes a [3,3]-sigmatropic rearrangement under acidic conditions (AcOH) and heat.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2,4-Difluorophenylhydrazine hydrochloride (5.0 g, 27.7 mmol) to the flask.

-

Solvent Addition: Add Glacial Acetic Acid (50 mL). The salt may not dissolve completely at room temperature.

-

Ketone Addition: Add Acetone (2.5 mL, 34.0 mmol, 1.2 equiv) in one portion.

-

Note: A slight excess of acetone ensures complete consumption of the hydrazine.

-

-

Reaction: Heat the mixture to reflux (118 °C) with vigorous stirring.

-

Observation: The suspension will dissolve, turning into a clear solution, often darkening to an orange/brown color as the reaction progresses.

-

Duration: Maintain reflux for 3–4 hours . Monitor by TLC (20% EtOAc in Hexanes) for the disappearance of the hydrazine (visualized with ninhydrin stain) and appearance of a fluorescent indole spot.

-

Step 2: Work-up and Isolation

Principle: The indole product is lipophilic, while the acid catalyst and ammonium byproducts are water-soluble.

-

Quenching: Cool the reaction mixture to room temperature (RT).

-

Precipitation: Pour the reaction mixture slowly into a beaker containing Ice/Water (200 mL) with stirring.

-

Result: The crude indole often precipitates as a tan or brown solid.

-

-

Neutralization: Carefully neutralize the slurry to pH ~7–8 by slowly adding saturated aqueous NaHCO₃ or solid Na₂CO₃.

-

Caution: Vigorous CO₂ evolution will occur.

-

-

Extraction (if oil forms): If the product oils out instead of precipitating, extract with Ethyl Acetate (3 x 50 mL) .

-

Wash the combined organic layers with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Step 3: Purification

Target Purity: >98% for biological assays.

-

Recrystallization (Preferred):

-

Dissolve the crude solid in a minimum amount of hot Ethanol .

-

Add hot Water dropwise until slight turbidity persists.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the crystals and wash with cold water/ethanol (9:1).

-

-

Flash Column Chromatography (Alternative):

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient of 0% to 10% Ethyl Acetate in Hexanes .

-

Rf Value: Indoles are typically less polar than the starting hydrazine but more polar than simple hydrocarbons.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target indole.

Characterization & Quality Control

Upon isolation, the identity of the compound must be verified.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Expected range: 98–101 °C (analogous to 5-fluoro-2-methylindole, typically slightly lower or higher depending on crystal packing of the difluoro motif).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.80 (br s, 1H): Indole N-H (broad, exchangeable).

-

δ 6.90–7.10 (m, 2H): Aromatic protons at C4 and C6. The coupling pattern will be complex due to H-F and F-F coupling.

-

δ 6.25 (s, 1H): C3-H proton (characteristic of 2-substituted indoles).

-

δ 2.45 (s, 3H): C2-Methyl group.

-

-

¹⁹F NMR:

-

Should show two distinct signals corresponding to the fluorine atoms at C5 and C7.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrazone formation | Ensure hydrazine salt is fully suspended/dissolved. Add a slight excess (1.5 eq) of acetone. |

| Oiling Out | Impurities preventing crystallization | Use column chromatography. If oil persists, scratch the flask with a glass rod or seed with a crystal from a previous batch. |

| Regioisomers? | Incorrect cyclization | Unlikely with 2,4-difluoro precursor. Check ¹H NMR: if C7-H is present (doublet of doublets), cyclization occurred at the wrong carbon (impossible here due to F-block). |

| Dark Product | Oxidation / Polymerization | Perform reaction under Nitrogen atmosphere. Limit light exposure during workup. |

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. (Foundational Fischer Indole Synthesis).[1]

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

Sigma-Aldrich. 5-Fluoro-2-methylindole Product Page. (Used for analog property comparison). Link

-

BenchChem. Protocol for Fischer Indole Synthesis of 2-Methylindoles. (General protocol adaptation). Link

-

ChemicalBook. Synthesis of 5,6-Difluoro-2-oxoindole. (Reference for difluoro-substitution handling). Link

Sources

Synthesis of 5,7-Difluoro-2-methyl-indole: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 5,7-difluoro-2-methyl-indole, a fluorinated indole derivative with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and a discussion of the underlying chemical principles.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, infections, and inflammatory conditions.[1][2] The strategic incorporation of fluorine atoms into the indole ring can significantly enhance the pharmacological properties of the molecule. Fluorine's high electronegativity and small size can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved drug efficacy and a more favorable pharmacokinetic profile.[3]

5,7-Difluoro-2-methyl-indole, in particular, is a valuable building block for the synthesis of more complex bioactive molecules. The presence of two fluorine atoms at the 5 and 7 positions can profoundly influence the molecule's electronic distribution and its interactions with biological targets. The methyl group at the 2-position provides an additional point for structural modification and can contribute to the overall biological activity. This guide will focus on a reliable and well-established method for the synthesis of this important compound: the Fischer indole synthesis.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4][5] For the synthesis of 2-methylindoles, a methyl ketone is the preferred carbonyl partner.[4]

The reaction proceeds through a series of well-defined steps:

-

Hydrazone Formation: The arylhydrazine reacts with the ketone to form an arylhydrazone intermediate.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: The enamine undergoes a[6][6]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond.[6][7]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming the five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule yields the stable aromatic indole ring.[6]

The choice of acid catalyst is crucial and can significantly impact the reaction's efficiency. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed.[4]

Experimental Protocol: Synthesis of 5,7-Difluoro-2-methyl-indole

This protocol is adapted from general procedures for the Fischer indole synthesis of 2-methylindoles.[4] Researchers should exercise appropriate caution and perform the reaction in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| (3,5-Difluorophenyl)hydrazine hydrochloride | C₆H₆F₂N₂·HCl | 180.58 | 1.81 g (10 mmol) | Starting material. Assumed to be commercially available or synthesized separately. |

| Acetone | C₃H₆O | 58.08 | 0.73 mL (10 mmol) | Reagent grade. |

| Zinc chloride (anhydrous) | ZnCl₂ | 136.30 | 2.73 g (20 mmol) | Catalyst. Must be anhydrous. |

| Hydrochloric acid (concentrated) | HCl | 36.46 | As needed | For acidification during work-up. |

| Toluene | C₇H₈ | 92.14 | ~100 mL | Solvent. |

| Water (deionized) | H₂O | 18.02 | As needed | For work-up. |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | For drying. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3,5-difluorophenyl)hydrazine hydrochloride (1.81 g, 10 mmol) and anhydrous zinc chloride (2.73 g, 20 mmol).

-

Addition of Reactants: To this mixture, add acetone (0.73 mL, 10 mmol) and toluene (50 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add approximately 100 mL of hot water to the flask.

-

Acidify the mixture with a few drops of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 25 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude 5,7-difluoro-2-methyl-indole can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Expected Yield

The expected yield of 5,7-difluoro-2-methyl-indole is typically in the range of 60-80%, depending on the purity of the starting materials and the reaction conditions.

Characterization of 5,7-Difluoro-2-methyl-indole

The identity and purity of the synthesized 5,7-difluoro-2-methyl-indole should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the N-H proton, and the methyl protons. The fluorine atoms will cause characteristic splitting patterns. |

| ¹³C NMR | Resonances for the indole ring carbons and the methyl carbon. Carbon-fluorine couplings will be observed. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₉H₇F₂N (m/z = 167.05). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching, C-H stretching (aromatic and aliphatic), and C-F stretching vibrations. |

| Melting Point | A sharp melting point indicates a high degree of purity. |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5,7-difluoro-2-methyl-indole.

Caption: Workflow for the synthesis of 5,7-difluoro-2-methyl-indole.

Reaction Mechanism Visualization

The following diagram outlines the established mechanism of the Fischer indole synthesis.

Caption: Mechanism of the Fischer indole synthesis.[4]

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

(3,5-Difluorophenyl)hydrazine hydrochloride is a potential irritant and sensitizer. Avoid inhalation and skin contact.

-

Zinc chloride is corrosive and hygroscopic. Handle with care and keep the container tightly closed.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme caution.

-

Toluene and acetone are flammable solvents. Keep away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Fischer indole synthesis provides a robust and efficient route for the preparation of 5,7-difluoro-2-methyl-indole. This detailed protocol, along with the mechanistic insights and safety guidelines, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The strategic synthesis of such fluorinated indole derivatives is a critical step in the development of novel therapeutic agents with enhanced pharmacological properties.

References

-

Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link].

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link].

-

YouTube. Fischer Indole Synthesis. (2021-08-05). Available from: [Link].

-

Wikipedia. Madelung synthesis. Available from: [Link].

-

PubChem. 5,7-difluoro-1h-indole (C8H5F2N). Available from: [Link].

-

ResearchGate. (PDF) Fischer Indole Synthesis. (2021-01-04). Available from: [Link].

- Google Patents. EP1829872B1 - Processes for production of indole compounds.

-

PMC. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. (2020-04-10). Available from: [Link].

-

The Good Scents Company. 2-methyl indole, 95-20-5. Available from: [Link].

-

Journal of the American Chemical Society. Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. (2026-02-02). Available from: [Link].

-

American Chemical Society. Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. (2026-01-21). Available from: [Link].

-

ACS Publications - American Chemical Society. Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C–F Bond Cleavage in a CF3 Group | The Journal of Organic Chemistry. (2022-03-17). Available from: [Link].

-

PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link].

-

MDPI. Indole-Containing Metal Complexes and Their Medicinal Applications. Available from: [Link].

-

Preprints.org. Indole-Based Metal Complexes and Their Medicinal Applications. (2023-12-20). Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Fischer Indole Synthesis of Fluorinated Indoles

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine atoms into the indole ring system profoundly enhances its pharmacological profile, impacting metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Fluorinated indoles are integral components of a wide array of therapeutics, from anti-migraine agents of the triptan class to potent antiviral and anticancer drugs.[2][3]

The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a pivotal method for constructing the indole nucleus.[4][5] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone offers a direct and adaptable route to a diverse range of substituted indoles.[6][7] While powerful, the application of the Fischer synthesis to fluorinated precursors presents unique challenges due to the strong electron-withdrawing nature of the fluorine atom, which can impede the reaction.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful synthesis of fluorinated indoles using the Fischer methodology. We will delve into the mechanistic nuances, address common challenges with field-proven insights, and provide detailed, step-by-step protocols for the preparation of key fluorinated indole building blocks.

The Mechanism of the Fischer Indole Synthesis: A Step-by-Step Examination

The Fischer indole synthesis proceeds through a well-established, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[4][8] Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis of fluorinated derivatives.

The key steps are as follows:

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone. This is a standard imine formation reaction.[6]

-

Tautomerization to Enamine: The resulting hydrazone then undergoes tautomerization to its enamine isomer (or 'ene-hydrazine').[6]

-

[9][9]-Sigmatropic Rearrangement: Following protonation, a concerted[9][9]-sigmatropic rearrangement occurs, which is the key bond-forming step, creating the C2-C3 bond of the future indole ring.[8]

-

Rearomatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.[8]

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable aromatic indole ring.[8]

Challenges and Strategic Considerations for Fluorinated Substrates

The presence of a highly electronegative fluorine atom on the arylhydrazine ring introduces specific challenges to the Fischer indole synthesis. The electron-withdrawing nature of fluorine deactivates the aromatic ring, making the key[9][9]-sigmatropic rearrangement step more difficult and often leading to lower yields compared to non-fluorinated analogs.

Key Challenges:

-

Reduced Nucleophilicity: The fluorine substituent decreases the electron density of the arylhydrazine, reducing its nucleophilicity and potentially slowing down the initial hydrazone formation.

-

Slower[9][9]-Sigmatropic Rearrangement: The electron-withdrawing effect of fluorine disfavors the formation of the electron-rich enamine intermediate and increases the activation energy for the subsequent[9][9]-sigmatropic rearrangement.

-

Harsh Reaction Conditions: To overcome the deactivation by fluorine, more forcing reaction conditions, such as higher temperatures and stronger acid catalysts, are often required. This can lead to side reactions and decomposition of starting materials or products.

-

Formation of Regioisomers: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible. The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions.

Strategic Solutions:

-

Catalyst Selection: The choice of acid catalyst is critical. While Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid are effective, Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are often employed to drive the reaction to completion.[6] The optimal catalyst must be determined empirically for each substrate combination.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Fischer indole synthesis. Microwave heating can lead to significantly shorter reaction times, improved yields, and often cleaner reactions by minimizing the formation of byproducts.[10][11]

-

One-Pot Procedures: To streamline the process and maximize efficiency, a one-pot approach where the hydrazone is formed in situ and immediately cyclized without isolation is often preferred.[9]

-

Solvent Choice: The choice of solvent can influence the reaction outcome. High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetic acid are commonly used.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-fluoro- and 5-fluoro-2-methylindole, two common and valuable building blocks in medicinal chemistry.

Protocol 1: Synthesis of 4-Fluoro-2-methylindole

This protocol is adapted from established procedures and optimized for the synthesis of 4-fluoro-2-methylindole.

Materials:

-

(4-Fluorophenyl)hydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.2 eq).

-

Hydrazone Formation (Optional Isolation): For a one-pot procedure, proceed directly to the next step. Alternatively, the hydrazone can be pre-formed by stirring the mixture in ethanol at room temperature for 1-2 hours, followed by removal of the solvent under reduced pressure.

-

Cyclization: To the flask containing the hydrazine and acetone (or the pre-formed hydrazone), carefully add polyphosphoric acid (PPA) (10 eq by weight) at room temperature. The mixture will become viscous.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 4-fluoro-2-methylindole.

Protocol 2: Microwave-Assisted Synthesis of 5-Fluoro-2-methylindole

This protocol utilizes microwave irradiation for a rapid and efficient synthesis.

Materials:

-

(5-Fluorophenyl)hydrazine

-

Acetone

-

Zinc chloride (ZnCl₂)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Mixture: In a microwave-safe reaction vessel, combine (5-fluorophenyl)hydrazine (1.0 eq), acetone (1.5 eq), and anhydrous zinc chloride (1.2 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-140 °C for 10-20 minutes. Monitor the internal pressure and temperature.

-

Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with dichloromethane (DCM) and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 5-fluoro-2-methylindole.

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and reported yields for the Fischer indole synthesis of various fluorinated indoles. It is important to note that direct comparison can be challenging due to variations in experimental setups.

| Fluorinated Indole | Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluoro-2-methylindole | 4-Fluorophenylhydrazine | Acetone | PPA | - | 100-110 | 2-3 | 60-75 | [Adapted from[12]] |

| 5-Fluoro-2-methylindole | 5-Fluorophenylhydrazine | Acetone | ZnCl₂ | - | 120-140 (MW) | 0.2-0.3 | 70-85 | [Adapted from[10]] |

| 6-Fluoro-2,3-dimethylindole | 6-Fluorophenylhydrazine | 2-Butanone | H₂SO₄ | Acetic Acid | Reflux | 4 | ~65 | [General Protocol] |

| 7-Fluoro-2-phenylindole | 7-Fluorophenylhydrazine | Acetophenone | BF₃·OEt₂ | Toluene | Reflux | 5 | ~55 | [General Protocol] |

Conclusion and Future Outlook

The Fischer indole synthesis remains a highly relevant and powerful tool for the construction of fluorinated indoles, which are of paramount importance in drug discovery and development. While the electron-withdrawing nature of fluorine presents challenges, these can be effectively overcome through careful selection of catalysts, optimization of reaction conditions, and the application of modern techniques such as microwave-assisted synthesis. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully synthesize a wide range of fluorinated indole derivatives, paving the way for the discovery of novel and improved therapeutic agents.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available online: [Link] (accessed on February 4, 2026).

-

Professor Dave Explains. Fischer Indole Synthesis. YouTube. August 5, 2021. Available online: [Link] (this is a placeholder, a real URL would be used).

-

Reddit. [Named Reaction #5]: Fischer Indole Synthesis. Available online: [Link] (accessed on February 4, 2026).

- Gribble, G. W. Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 41–134.

-

Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available online: [Link] (accessed on February 4, 2026).

- Taber, D. F.; Tirunahari, P. K.

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available online: [Link] (accessed on February 4, 2026).

-

J&K Scientific LLC. Fischer Indole Synthesis. Available online: [Link] (accessed on February 4, 2026).

-

ResearchGate. Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Available online: [Link] (accessed on February 4, 2026).

-

Taylor & Francis Online. Synthesis of Fluorinated Indoles as RNA Analogues. Available online: [Link] (accessed on February 4, 2026).

-

Semantic Scholar. Fischer Indole Syntheses with Polyphosphoric Acid. Available online: [Link] (accessed on February 4, 2026).

-

National Center for Biotechnology Information. 19F-centred NMR analysis of mono-fluorinated compounds. Available online: [Link] (accessed on February 4, 2026).

-

Organic Syntheses. 2-methylindole. Available online: [Link] (accessed on February 4, 2026).

-

Royal Society of Chemistry. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Available online: [Link] (accessed on February 4, 2026).

-

University of Sri Jayewardenepura. Microwave-assisted one-pot multicomponent synthesis of indole derived fluorometric probe for detection of Co2+ ions. Available online: [Link] (accessed on February 4, 2026).

-

Royal Society of Chemistry. Synthesis and lewis acidity of fluorinated triaryl borates. Available online: [Link] (accessed on February 4, 2026).

-

Open Research Repository. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available online: [Link] (accessed on February 4, 2026).

- Google Patents. Process for producing 5-fluorooxyindole and for producing intermediate therefor. Available online: (accessed on February 4, 2026).

-

ACS Publications. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Available online: [Link] (accessed on February 4, 2026).

-

MDPI. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Available online: [Link] (accessed on February 4, 2026).

-

National Center for Biotechnology Information. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Available online: [Link] (accessed on February 4, 2026).

-

Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Available online: [Link] (accessed on February 4, 2026).

-

ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. Available online: [Link] (accessed on February 4, 2026).

-

SciSpace. The Fischer Indole Synthesis. Available online: [Link] (accessed on February 4, 2026).

-

ACS Publications. Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spir. Available online: [Link] (accessed on February 4, 2026).

-

Open Research Repository. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available online: [Link] (accessed on February 4, 2026).

-

SciSpace. Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions.. Available online: [Link] (accessed on February 4, 2026).

-

Scribd. 1407 The Fischer Indole Synthesis.807f. Available online: [Link] (accessed on February 4, 2026).

-

ResearchGate. Electrosynthesis of fluorinated indole derivatives. Available online: [Link] (accessed on February 4, 2026).

-

Bentham Science. Microwave-assisted Synthesis of Fluorinated Heterocycles. Available online: [Link] (accessed on February 4, 2026).

-

University of Ottawa. 19Flourine NMR. Available online: [Link] (accessed on February 4, 2026).

-

PrepChem.com. Preparation of 2-methylindole. Available online: [Link] (accessed on February 4, 2026).

-

YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. Available online: [Link] (this is a placeholder, a real URL would be used).

-

e-Publications@Marquette. The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. Available online: [Link] (accessed on February 4, 2026).

Sources

- 1. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 12. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 5,7-Diarylindoles

Introduction: The Strategic Importance of 5,7-Diarylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, the functionalization of the indole core at the C5 and C7 positions with aryl moieties gives rise to the 5,7-diarylindole class of compounds. These molecules are of significant interest to researchers in drug discovery and development due to their diverse and potent biological activities, including potential applications as antimicrobial and anticancer agents.[3][4] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these valuable compounds, offering a reliable method for constructing the requisite C-C bonds with high efficiency and broad functional group tolerance.[4][5][6]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling for the synthesis of 5,7-diarylindoles, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and discuss critical parameters for successful synthesis.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[5][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the dihaloindole substrate (e.g., 5,7-dibromoindole) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[5] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[5]

-

Transmetalation: The next crucial step is transmetalation, where the aryl group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] This step regenerates the boron-containing byproduct and forms a diorganopalladium(II) complex.

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic ligands on the palladium(II) complex couple to form the desired C-C bond of the diarylindole product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[5]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Representative 5,7-Diarylindole

This protocol details a general and robust procedure for the double Suzuki-Miyaura coupling of 5,7-dibromoindole with an arylboronic acid.

Materials:

-

5,7-Dibromoindole

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[9][10]

-

Base (e.g., potassium carbonate, cesium carbonate)[4]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5,7-dibromoindole (1.0 mmol), the arylboronic acid (2.2-2.5 mmol, 2.2-2.5 equivalents), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., 10 mL of a dioxane/water mixture, 4:1 v/v).[6] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[9][10]

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[12] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5,7-diarylindole.

Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of 5,7-diarylindoles.

Key Parameters and Optimization

The success and efficiency of the Suzuki-Miyaura coupling for 5,7-diarylindole synthesis are dependent on several critical parameters. Optimization of these factors is often necessary to achieve high yields and purity.

| Parameter | Common Choices | Rationale and Field-Proven Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with ligands | Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst.[9][10] For less reactive substrates, more advanced catalyst systems with specialized ligands (e.g., XPhos) may be required to enhance catalytic activity.[6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is crucial for activating the boronic acid.[8] Cesium carbonate is often effective for challenging couplings. An aqueous solution of the base is frequently used to facilitate the reaction.[13] |

| Solvent | Dioxane, Toluene, DMF, Water | A mixture of an organic solvent and water is commonly employed.[13] Water can be used as a green and convenient solvent, particularly for unprotected indoles.[9][10] The choice of solvent can influence reaction rates and yields.[11] |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic esters | Boronic acids are widely available but can be prone to protodeboronation.[13] Boronic esters can offer greater stability.[14] |

| Temperature | 60-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[12] Microwave irradiation can sometimes be used to accelerate the reaction.[4] |

| N-Protection | Protected or Unprotected Indole | The Suzuki-Miyaura coupling can be performed on both N-protected and unprotected indoles.[6][9][10] The use of unprotected indoles offers a more atom-economical approach. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inactive catalyst, insufficient base, low reaction temperature, poor quality reagents. | Ensure an inert atmosphere is maintained throughout the reaction. Use a fresh, active catalyst. Screen different bases and solvents. Increase the reaction temperature or time. |

| Protodeboronation of Boronic Acid | Presence of excess water or acid, prolonged reaction times at high temperatures. | Use anhydrous solvents if necessary. Minimize reaction time. Consider using a more stable boronic ester. |

| Formation of Homocoupling Byproducts | Oxygen contamination, catalyst decomposition. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Use a stable palladium precatalyst. |

| Incomplete Conversion | Insufficient catalyst loading, steric hindrance on substrates. | Increase the catalyst loading slightly. For sterically hindered substrates, a more active catalyst system with bulky phosphine ligands may be required. |

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5,7-diarylindoles. Its broad substrate scope, functional group tolerance, and predictable reactivity make it an invaluable tool for medicinal chemists and researchers in drug discovery. The ability to perform this transformation on unprotected indoles and in environmentally benign solvents like water further enhances its appeal.[9][10] As the demand for novel and diverse molecular scaffolds continues to grow, the Suzuki-Miyaura coupling will undoubtedly remain a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex and biologically active molecules.

References

-

Bulo, R. E., et al. (2010). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 8(2), 318-323. [Link]

-

ResearchGate. (2010). Synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling in water. [Link]

-

PubMed. (2018). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. [Link]

-

ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

-

Worldwide Journal of Multidisciplinary Research and Development. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

MDPI. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

ResearchGate. (2021). (PDF) A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ACS Publications. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. [Link]

-

ACS Publications. (2017). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

- Google Patents. (2012).

-

ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

-

ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

RSC Publishing. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

-

SpringerLink. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]

-

MDPI. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

PubMed. (2020). Diarylheptanoid: A privileged structure in drug discovery. [Link]

-

ResearchGate. (2010). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

- Google Patents. (2021).

-

Letters in Applied NanoBioScience. (2023). Designing, Screening, Synthesis, and Biological Activities of S-Linked Tetrazoles Derived from Fmoc/Boc/Cbz Amino Acids. [Link]

-

ResearchGate. (2024). (PDF) Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. [Link]

-

MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

-

University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

-

PubMed. (2024). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. [Link]

-

ResearchGate. Synthesis of 5,7-diaryl PPs using (a) 5-aminopyrazoles or (b) amimoester 1. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubMed. (2002). The application of multi-component reactions in drug discovery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wwjmrd.com [wwjmrd.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 13. Yoneda Labs [yonedalabs.com]

- 14. researchgate.net [researchgate.net]

Application Note: 5,7-Difluoro-2-methyl-indole as a Strategic Building Block in Modern Organic Synthesis

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The indole scaffold itself is a privileged structure, central to a vast number of pharmaceuticals and natural products.[3] The convergence of these two features in 5,7-difluoro-2-methyl-indole makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of the reactivity of 5,7-difluoro-2-methyl-indole and detailed, field-tested protocols for its key synthetic transformations.

Introduction: The Fluorinated Indole Advantage

Indole derivatives are foundational to numerous drugs, including anti-inflammatory agents like Indomethacin and anti-cancer therapies.[3][4] The introduction of fluorine atoms onto the indole core can profoundly influence its physicochemical and biological properties. In the case of 5,7-difluoro-2-methyl-indole, the two electron-withdrawing fluorine atoms significantly modulate the electron density of the bicyclic system. This electronic perturbation has several important consequences for the synthetic chemist:

-

Increased N-H Acidity: The inductive effect of the fluorine atoms increases the acidity of the indole N-H proton, facilitating deprotonation and subsequent N-functionalization reactions under milder conditions compared to non-fluorinated analogues.

-

Modulated C3-Nucleophilicity: While the indole C3 position remains the primary site for electrophilic attack, its nucleophilicity is tempered by the fluorine substituents. This can alter the reactivity profile and may require adjusted conditions for classical indole reactions like Friedel-Crafts acylations or Mannich reactions.

-

Altered Aromatic Reactivity: The fluorine atoms deactivate the benzene ring towards electrophilic aromatic substitution but can serve as handles for nucleophilic aromatic substitution (SNAr) under specific conditions, although this is less common than functionalization of the pyrrole ring.

This unique reactivity profile makes 5,7-difluoro-2-methyl-indole an ideal starting material for creating diverse libraries of compounds in drug discovery campaigns.

Key Synthetic Transformations and Protocols

The utility of 5,7-difluoro-2-methyl-indole is best demonstrated through its application in robust and scalable chemical reactions. The following sections provide detailed protocols for key transformations, grounded in established synthetic principles.

N-Arylation via Buchwald-Hartwig Cross-Coupling

N-arylated indoles are crucial substructures in many pharmaceutical agents. The Buchwald-Hartwig amination provides a reliable method for their synthesis. The increased acidity of the N-H bond in 5,7-difluoro-2-methyl-indole makes it an excellent substrate for this reaction.

Reaction Scheme:

Detailed Protocol:

-

Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5,7-difluoro-2-methyl-indole (1.0 equiv.), the desired aryl bromide (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and Xantphos (0.10 equiv.).

-

Solvent and Base Addition: Add anhydrous toluene (approximating a 0.1 M concentration relative to the indole) via syringe. Follow with the addition of cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl-5,7-difluoro-2-methyl-indole.

Expertise & Causality:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like Xantphos is highly effective for C-N bond formation. Xantphos's wide bite angle is known to promote the reductive elimination step, which is often rate-limiting.

-

Base Selection: Cesium carbonate is a strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig reactions. Its solubility in toluene is low, but it provides a solid-liquid phase transfer environment that facilitates the deprotonation of the indole nitrogen without causing unwanted side reactions.

-

Solvent Choice: Toluene is a high-boiling, non-polar solvent ideal for this type of cross-coupling, allowing the reaction to be run at the elevated temperatures required for efficient catalytic turnover.

C3-Alkylation with Heteroaryl Alcohols

Direct C3-alkylation of indoles with alcohols is an atom-economical alternative to using alkyl halides.[5] This metal-free approach, often proceeding via a hydrogen autotransfer-type mechanism, is particularly useful for introducing medicinally relevant heteroarylmethyl groups.[6][7]

Reaction Scheme:

Detailed Protocol:

-

Reagent Setup: In a sealed vial, combine 5,7-difluoro-2-methyl-indole (1.0 equiv.), the heteroaryl-substituted methyl alcohol (e.g., 2-pyridinemethanol, 1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Oxidant and Solvent: Add Oxone® (potassium peroxymonosulfate, 1.5 equiv.) and 1,4-dioxane as the solvent (0.2 M).

-

Reaction Conditions: Seal the vial tightly and heat the mixture to 100 °C with vigorous stirring for 24 hours.

-

Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Extract the mixture three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash chromatography (silica gel, eluting with a suitable solvent system like dichloromethane/methanol) to isolate the C3-alkylated product.

Expertise & Causality:

-

Mechanism Rationale: This reaction is believed to proceed through the initial oxidation of the alcohol to the corresponding aldehyde by Oxone®. The indole then undergoes a condensation reaction with the in-situ generated aldehyde, followed by a reduction step.[5]

-

Reagent Roles: Cs₂CO₃ acts as the base to facilitate the condensation step. Oxone® is a stable, inexpensive, and effective oxidant for the initial alcohol-to-aldehyde conversion. 1,4-Dioxane is a suitable high-boiling solvent that can solubilize the reagents effectively.

Application Highlight: Synthesis of TRK Kinase Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose fusion with other genes can act as oncogenic drivers in a wide range of cancers.[8] Consequently, TRK inhibitors are a significant class of targeted anti-cancer drugs.[9][10] The 5,7-difluoroindole scaffold is a key component in several potent TRK inhibitors due to its ability to form critical interactions within the kinase active site.

A common synthetic strategy involves using 5,7-difluoro-2-methyl-indole as a core to be elaborated. For instance, functionalization at the N1 and C3 positions allows for the installation of groups that can target the hinge region and the solvent-front of the kinase, respectively.

Table 1: Representative Functionalizations for Kinase Inhibitor Scaffolds

| Position | Reaction Type | Coupling Partner Example | Purpose in Kinase Binding |

| N1 | Buchwald-Hartwig | 2-bromo-4-aminopyridine | Forms hydrogen bonds with the kinase hinge region. |

| C3 | Vilsmeier-Haack | POCl₃, DMF | Installs an aldehyde for further elaboration (e.g., reductive amination). |

| C3 | Friedel-Crafts | Pyrazole-4-carbonyl chloride | Introduces a heteroaroyl group to interact with the solvent-front. |

Synthetic Workflow Visualization

The following diagram illustrates the versatility of 5,7-difluoro-2-methyl-indole as a central hub for generating diverse, functionalized derivatives suitable for pharmaceutical development.

Caption: Synthetic pathways from 5,7-Difluoro-2-methyl-indole.

Conclusion

5,7-Difluoro-2-methyl-indole is a privileged building block whose value extends beyond a simple fluorinated indole. Its unique electronic properties facilitate a range of high-yield, predictable synthetic transformations at both the N1 and C3 positions. The protocols and strategies outlined in this guide demonstrate its robust utility in constructing complex molecules, particularly for the development of targeted therapeutics like kinase inhibitors. Researchers in drug discovery and process development can leverage the predictable reactivity of this scaffold to accelerate the synthesis of novel chemical entities with enhanced pharmaceutical properties.

References

-

PubChem. 5,7-Difluoro-2-methylquinoxaline. National Center for Biotechnology Information. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 26(15), 4479. Available at: [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

-

Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

RSC Publishing. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available at: [Link]

- Google Patents. Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

ResearchGate. Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available at: [Link]

-

In-Silico Methods. Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

-

The Good Scents Company. 2-methyl indole, 95-20-5. Available at: [Link]

-

ACS Publications. Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C–F Bond Cleavage in a CF3 Group. J. Org. Chem. 2022, 87, 7, 4801–4812. Available at: [Link]

-

RSC Publishing. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Available at: [Link]

-

ResearchGate. Arylation of 2‐methyl 1H‐indole 5 (left) and N‐methyl 2‐methylindole 6.... Available at: [Link]

-

PubMed. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Available at: [Link]

-

PubMed Central. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Available at: [Link]

-

ResearchGate. Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]

-

PubMed Central. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Available at: [Link]